molecular formula C5H9NO4 B140079 DL-Glutamic acid CAS No. 617-65-2

DL-Glutamic acid

Cat. No.: B140079
CAS No.: 617-65-2
M. Wt: 147.13 g/mol
InChI Key: WHUUTDBJXJRKMK-UHFFFAOYSA-N
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Description

DL-Glutamic acid (C₅H₉NO₄, molecular weight: 147.13 g/mol) is a racemic mixture of D- and L-glutamic acid enantiomers. It is a non-essential amino acid that serves as a fundamental metabolite and neurotransmitter precursor . Unlike its enantiomers, this compound exhibits enhanced stability compared to the α and β polymorphs of L-glutamic acid, making it advantageous in industrial and pharmaceutical applications . Structurally, it contains two carboxylic acid groups and an amino group, enabling diverse interactions in biological systems. This compound crystallizes in anhydrous or monohydrated forms depending on the synthesis method, with distinct thermal profiles (melting points: 184.7–185.4°C for anhydrous forms) .

Properties

IUPAC Name

2-aminopentanedioic acid
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InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
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InChI Key

WHUUTDBJXJRKMK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
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Molecular Formula

C5H9NO4
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Related CAS

49717-32-0
Record name Poly(γ-glutamic acid)
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DSSTOX Substance ID

DTXSID0046987
Record name DL-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Solid; [Merck Index]
Record name DL-Glutamic acid
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Vapor Pressure

0.00000052 [mmHg]
Record name DL-Glutamic acid
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CAS No.

617-65-2, 56-86-0, 6893-26-1, 25513-46-6
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Record name GLUTAMIC ACID, DL-
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Preparation Methods

Esterification of L-Glutamic Acid

L-glutamic acid reacts with methanol in the presence of hydrogen chloride (HCl) to form L-glutamic acid-γ-methyl ester. Typical conditions involve 25°C and 2–5 hours, achieving esterification yields exceeding 90%. For example, 221 g L-glutamic acid, 605 mL methanol, and 49 g HCl yield 238 g ester after 2 hours.

Catalytic Racemization

The ester undergoes racemization in butyric acid with salicylaldehyde as a catalyst at 80–90°C for 6–10 hours. This step equilibrates the enantiomers, producing this compound-γ-methyl ester. In one trial, 320 g ester, 1,000 mL butyric acid, and 20 mL salicylaldehyde at 88°C for 9 hours achieved complete racemization.

Hydrolysis to this compound

Hydrolysis of the racemic ester in 2N hydrochloric acid at 80°C followed by cation-exchange resin purification yields this compound. The patent reports >99.5% chiral purity for resolved D-glutamic acid, suggesting the racemic intermediate is equally pure.

Key Advantages :

  • High yields (85–90% after resolution).

  • Reusable resolving agents (e.g., D-tartrate) reduce costs.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Racemization
Starting Material AcrylonitrileL-Glutamic acid
Key Steps Hydroformylation, hydrolysisEsterification, racemization
Catalyst Co2(CO)8\text{Co}_2(\text{CO})_8Salicylaldehyde
Temperature 120–140°C80–90°C
Yield Not specified~100% (theoretical racemization)
Purity High (implied)>99.5% (post-resolution)

Chemical Reactions Analysis

Types of Reactions

Glutamic acid undergoes various chemical reactions, including:

    Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate.

    Reduction: It can be reduced to form glutamate.

    Substitution: The amino group of glutamic acid can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurotransmitter Role

L-Glutamic acid is a key neurotransmitter in the central nervous system, playing a vital role in synaptic transmission and plasticity. It is involved in cognitive functions such as learning and memory. Research has shown that DL-glutamic acid can be used to modulate neurotransmission in various neurological disorders. For instance, studies have indicated that supplementation with L-glutamic acid may help manage conditions like epilepsy by stabilizing neuronal excitability .

1.2 Immune Response Modulation

Recent studies have highlighted the role of poly-γ-DL-glutamic acid (PGA), derived from this compound, in immune evasion by pathogens such as Staphylococcus epidermidis. PGA protects these bacteria from host immune responses, suggesting potential therapeutic targets for treating infections associated with biofilm formation . This highlights the dual role of this compound as both a beneficial compound in human health and a target for antimicrobial strategies.

Food Science Applications

2.1 Flavor Enhancer

This compound is widely recognized as a flavor enhancer, particularly in the form of monosodium glutamate (MSG). It enhances umami flavor in food products, making it a popular additive in culinary applications. Studies have demonstrated that the inclusion of glutamic acid can significantly improve taste perception and overall consumer satisfaction .

2.2 Nutritional Supplementation

In animal nutrition, this compound has been studied for its effects on growth performance and feed efficiency. Research involving poultry indicated that dietary supplementation with L-glutamic acid improved growth rates and feed conversion ratios, while D-glutamic acid showed growth-depressing effects at higher concentrations . This suggests that while L-glutamic acid is beneficial, careful consideration must be given to the use of its D-form.

Biochemical Research Applications

3.1 Enzyme Production

This compound serves as a substrate for various enzymes in biochemical processes. For example, glutamic acid decarboxylase (GAD) can convert glutamic acid into gamma-aminobutyric acid (GABA), an important neurotransmitter with calming effects on the brain. Studies have shown that immobilized GAD can be used effectively in bioreactors for GABA production, showcasing its industrial relevance .

3.2 Structural Studies

Research utilizing terahertz spectroscopy has provided insights into the intermolecular interactions of this compound and its monohydrate forms. These studies are crucial for understanding the physical properties and potential applications in drug formulation .

Case Studies

Study Application Findings
Effects of Glutamic Acid on ChicksAnimal NutritionL-glutamic acid improved growth rates; D-glutamic caused growth depression at high levels .
PGA's Role in Immune EvasionMicrobiologyPGA protects S. epidermidis from immune responses; potential therapeutic target identified .
GAD Application for GABA ProductionBiochemistryImmobilized GAD effectively converts glutamic acid to GABA; scalable industrial process demonstrated .

Mechanism of Action

Glutamic acid exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

  • Stability : this compound demonstrates superior stability compared to L-glutamic acid polymorphs (α and β phases) due to its racemic crystalline structure .
  • Biological Roles :
    • L-Glutamic Acid: Primary excitatory neurotransmitter in mammals; involved in nitrogen metabolism .
    • D-Glutamic Acid: Rare in eukaryotes but prevalent in bacterial cell walls (e.g., poly-γ-D-glutamic acid in Bacillus spp.) .

Table 1: Physical and Chemical Properties

Property This compound L-Glutamic Acid D-Glutamic Acid
Molecular Weight 147.13 147.13 147.13
Melting Point (°C) 184.7–185.4 160–165 (α) 199–202
Solubility (1M HCl) Soluble Soluble Soluble
Stability High Moderate Moderate
Key References

This compound vs. Aspartic Acid

Metabolic and Physiological Roles

  • Amino Acid Metabolism: Both are involved in the alanine-aspartate-glutamate pathway. In giant pandas, urinary levels of this compound and aspartic acid correlate with mating behavior, though their regulation differs: this compound: Increased in pandas with artificial insemination (AI) success . Aspartic Acid: Decreased in AI groups, suggesting divergent roles in reproductive physiology .
  • Crystallization : DL-Aspartic acid and this compound can be resolved via preferential crystallization, but glutamic acid requires chiral surfaces (e.g., SAMs) for efficient resolution .

This compound vs. Poly-γ-Glutamic Acid (PGA)

Structural and Functional Contrasts

  • Polymerization: PGA is a γ-linked polymer of D- and/or L-glutamic acid, whereas this compound is a monomeric racemate .
  • PGA: Virulence factor in Staphylococcus epidermidis; shields bacteria from antimicrobial peptides and phagocytosis .

Table 3: Comparative Analysis in Pathogenesis

Property This compound Poly-γ-Glutamic Acid (PGA)
Role in Biofilm None Critical for immune evasion
Interaction with Host Metabolite Blocks antimicrobial peptides
Pathogen Relevance Limited Key in S. epidermidis infections
Key References

Contradictory Evidence and Contextual Considerations

  • Urinary Metabolite Levels: reports decreased this compound in female pandas undergoing AI, while notes increased levels in mixed-gender AI groups. This discrepancy may arise from sex-specific metabolic responses or sampling protocols .
  • Crystallization : this compound forms anhydrous crystals on chiral surfaces but hydrates in solution, impacting pharmaceutical formulation strategies .

Biological Activity

DL-Glutamic acid, a non-essential amino acid, plays a significant role in various biological processes, including neurotransmission, metabolism, and cellular signaling. This article delves into the biological activities of this compound, supported by case studies and research findings.

Overview of this compound

This compound is composed of both D- and L-glutamic acid isomers. It is crucial for protein synthesis and serves as a precursor for neurotransmitters. Additionally, it is involved in the synthesis of other amino acids and metabolic intermediates.

Biological Functions

  • Neurotransmission :
    • Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS). It facilitates synaptic transmission and plasticity, essential for learning and memory.
    • Mechanism : It binds to glutamate receptors (NMDA, AMPA, and kainate receptors), leading to neuronal depolarization and calcium influx.
  • Metabolism :
    • Acts as a key player in the urea cycle and amino acid metabolism.
    • Functions as a nitrogen donor in the synthesis of various biomolecules.
  • Antioxidant Activity :
    • Glutamate contributes to cellular redox homeostasis by serving as a precursor for glutathione (GSH), a major antioxidant within cells .

Anticancer Potential

Recent studies have explored the potential of glutamic acid derivatives in cancer therapy. For instance:

  • A study formulated 123 glutamic acid derivatives, identifying several with cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and lung cancer .
  • Notably, derivative 4Db6 exhibited the highest bioactivity, indicating that modifications to glutamic acid can enhance its therapeutic properties.

Immune Modulation

Poly-gamma-DL-glutamic acid (PGA), a polymer derived from glutamic acid, has shown significant immune-modulating effects:

  • Research demonstrated that Staphylococcus epidermidis secretes PGA to evade host immune responses, enhancing its survival during infections .
  • PGA protects bacteria from antimicrobial peptides and neutrophil phagocytosis, highlighting its role in microbial pathogenicity.

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Description Reference
NeurotransmissionPrimary excitatory neurotransmitter; involved in synaptic plasticityGeneral knowledge
Antioxidant RolePrecursor for GSH; maintains redox balance
Anticancer PropertiesCytotoxic effects against cancer cell lines; potential for therapeutic use
Immune EvasionPGA facilitates bacterial survival against host defenses

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Glutamic acid
Reactant of Route 2
DL-Glutamic acid

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